

An In-Depth Technical Guide on Beta-Phenylmethamphetamine: IUPAC Name and Identifiers

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Compound of Interest

Compound Name: *Beta-Phenylmethamphetamine*

Cat. No.: *B12804741*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-phenylmethamphetamine (β -PM) is a potent central nervous system stimulant, structurally related to methamphetamine. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and various chemical identifiers. Detailed experimental protocols for its synthesis and analytical characterization are presented, alongside a summary of its known pharmacological properties. This document is intended to serve as a core resource for researchers and professionals engaged in the study and development of novel psychoactive compounds.

Chemical Identification and Properties

Beta-phenylmethamphetamine is systematically named N-methyl-1,1-diphenylpropan-2-amine according to IUPAC nomenclature.[1] It is also known by other synonyms such as N, α -dimethyl- β -phenyl-phenethylamine.[1] A comprehensive list of its identifiers and key chemical properties is provided in the tables below for easy reference.

Table 1: Chemical Identifiers for Beta-Phenylmethamphetamine

Identifier	Value	Reference
IUPAC Name	N-methyl-1,1-diphenylpropan-2-amine	[1]
CAS Number	768295-94-9	[1]
PubChem CID	201042	[1]
SMILES	<chem>CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC</chem>	[1]
InChI	InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3	[1]
InChIKey	YZFPOMOQFPMBPK-UHFFFAOYSA-N	[1]

Table 2: Physicochemical Properties of Beta-Phenylmethamphetamine

Property	Value	Unit
Molecular Formula	C ₁₆ H ₁₉ N	
Molecular Weight	225.33	g/mol
Appearance	Colorless to pale yellow oil	
Boiling Point	~178 (at 10 Torr)	°C
pKa	~10.48 (Predicted)	

Experimental Protocols

The synthesis of **beta-phenylmethamphetamine** can be achieved through several synthetic routes. Two common methods are detailed below: reductive amination of 1,1-diphenylacetone and a Grignard reaction with benzhydrylnitrile.

Synthesis via Reductive Amination of 1,1-Diphenylacetone

This method involves the reaction of 1,1-diphenylacetone with methylamine to form an intermediate imine, which is then reduced to the final product.

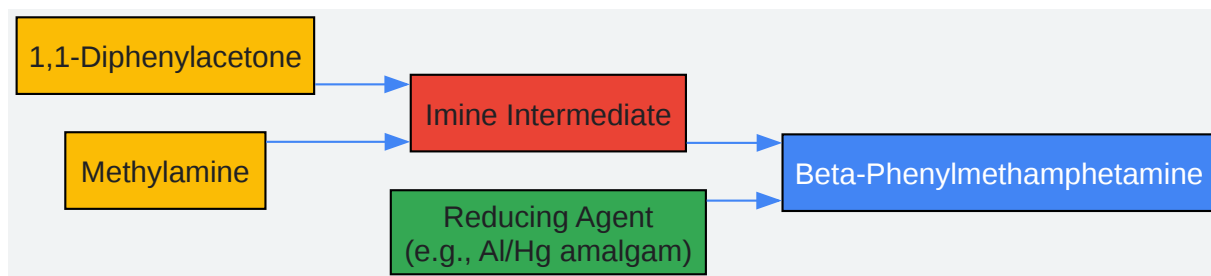
Materials:

- 1,1-Diphenylacetone
- Methylamine hydrochloride
- Sodium hydroxide
- Aluminum foil
- Mercuric chloride
- Methanol
- Ice
- Celite

Procedure:

- **Amalgam Preparation:** To aluminum foil squares (2.9 g) in a flask, add a solution of mercuric chloride (0.067 g) in distilled water (100 mL). Allow the amalgamation to proceed for 15 minutes, then decant the water and rinse the foil with distilled water (2 x 300 mL).^[1]
- **Methylamine Freebase Preparation:** In a separate flask, dissolve sodium hydroxide (4.4 g) in methanol (20 mL). Cool the solution to -10 °C and add methylamine hydrochloride (7.2 g).
- **Reaction Mixture:** To the methylamine solution, add 1,1-diphenylacetone (5.4 mL).
- **Reduction:** Pour the 1,1-diphenylacetone solution onto the activated aluminum foil with swirling, maintaining the temperature around 0 °C using an ice bath. After the addition is complete, heat the reaction mixture to 50-60 °C for 90 minutes.^[1]

- Workup: Add Celite to the cooled reaction mixture, filter, and rinse with methanol. The filtrate contains the product.



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Reductive amination synthesis workflow.

Synthesis via Grignard Reaction

This alternative route utilizes a Grignard reagent to introduce the methylpropylamine side chain to a diphenylacetonitrile precursor.

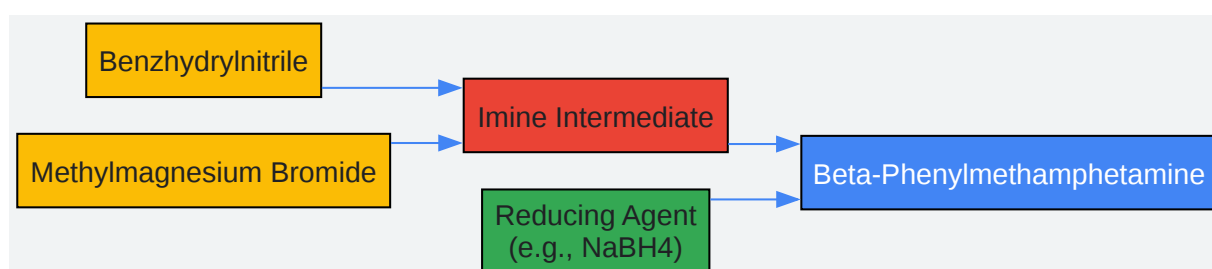
Materials:

- Benzhydrylnitrile (Diphenylacetonitrile)
- Methylmagnesium bromide (Grignard reagent)
- Anhydrous diethyl ether
- Sodium borohydride
- Methanol

Procedure:

- Grignard Reaction: To a solution of benzhydrylnitrile in anhydrous diethyl ether, slowly add a solution of methylmagnesium bromide in diethyl ether under an inert atmosphere. The reaction is typically stirred at room temperature.

- Hydrolysis and Reduction: After the Grignard reaction is complete, the intermediate imine is not isolated. The reaction mixture is carefully quenched with a protic solvent (e.g., methanol) and then treated with a reducing agent such as sodium borohydride to reduce the imine to the final amine product.[2]



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Grignard reaction synthesis workflow.

Analytical Characterization

The structural confirmation of synthesized **beta-phenylmethamphetamine** is crucial and is typically achieved through a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for Beta-Phenylmethamphetamine

Technique	Expected Data
^1H NMR	Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton adjacent to the phenyl groups, the methine proton of the isopropyl group, the N-methyl protons (singlet), and the C-methyl protons (doublet).
^{13}C NMR	Resonances for the aromatic carbons, the two methine carbons, the N-methyl carbon, and the C-methyl carbon.
Mass Spec.	A molecular ion peak (M^+) at m/z 225, and characteristic fragmentation patterns.
IR	Absorption bands for N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Experimental Protocol for GC/MS Analysis:

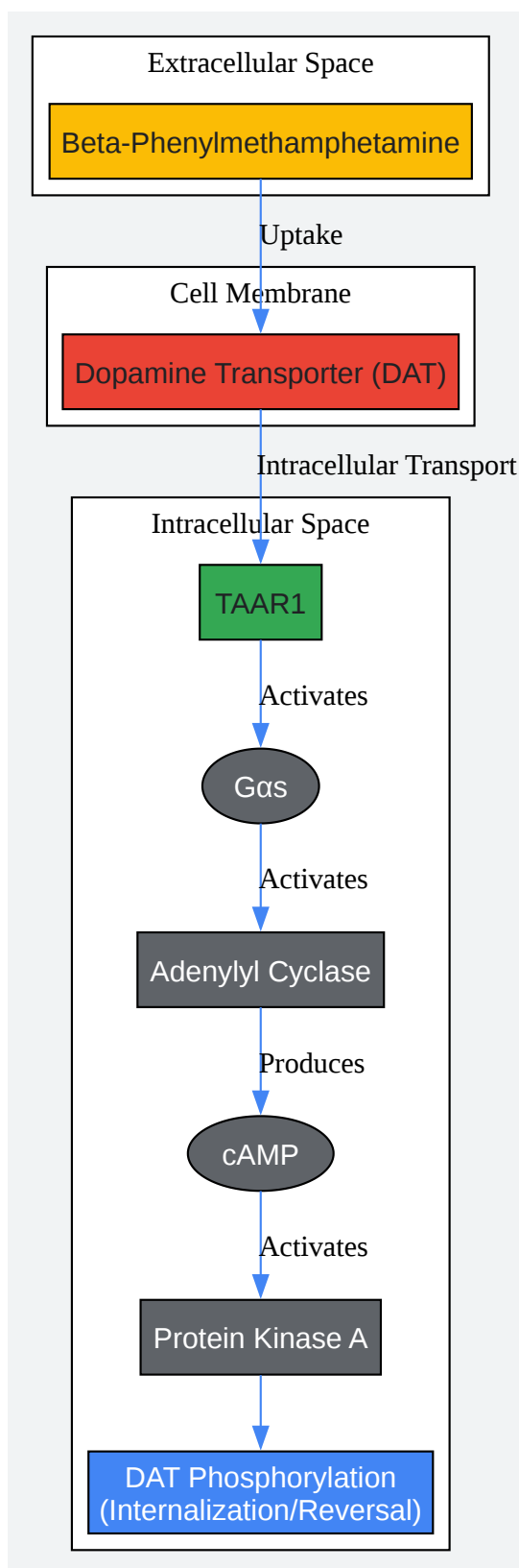
- Instrument: Agilent 6890 GC with a 5973 mass selective detector.
- Column: DB-1MS (25 m \times 0.2 mm i.d., 0.33 μm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature of 50°C for 1 min, ramped to 300°C at 10°C/min, and held for 15 min.
- Injection: 1 μL in splitless mode.[\[1\]](#)

Pharmacological Profile

Beta-phenylmethamphetamine is classified as a potent and long-lasting stimulant.[\[1\]](#) Its pharmacological effects are primarily mediated through its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of dopamine and norepinephrine.

Mechanism of Action

The primary mechanism of action for **beta-phenylmethamphetamine** and related compounds involves the Trace Amine-Associated Receptor 1 (TAAR1).^{[3][4]} Activation of TAAR1, an intracellular G-protein coupled receptor, triggers downstream signaling cascades that modulate the function of monoamine transporters.^{[5][6][7]}



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TAAR1 signaling pathway activated by **beta-phenylmethamphetamine**.

Transporter Affinities

While specific binding affinity (K_i) values for **beta-phenylmethamphetamine** are not readily available in the literature, data for structurally related amphetamines suggest a high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), and a significantly lower affinity for the serotonin transporter (SERT).[8]

Table 4: Predicted Transporter Binding Affinities for Beta-Phenylmethamphetamine

Transporter	Predicted Affinity (K_i)
Dopamine Transporter (DAT)	High (nM range)
Norepinephrine Transporter (NET)	High (nM range)
Serotonin Transporter (SERT)	Low (μ M range)

Conclusion

This technical guide provides a foundational understanding of **beta-phenylmethamphetamine**, encompassing its chemical identity, synthesis, analytical characterization, and pharmacological profile. The detailed protocols and summarized data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific binding affinities and downstream signaling effects of this potent stimulant.

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- To cite this document: BenchChem. [An In-Depth Technical Guide on Beta-Phenylmethamphetamine: IUPAC Name and Identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12804741#beta-phenylmethamphetamine-iupac-name-and-identifiers]

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